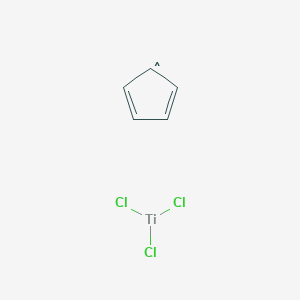

Titanocene trichloride

Description

Historical Trajectories of Organotitanium Complexes in Synthetic and Catalytic Sciences

The pursuit of organotitanium compounds dates back to 1861, but the first successful synthesis was not reported until 1954 with the description of titanocene (B72419) dichloride by Wilkinson and Birmingham. wikipedia.orgthieme-connect.de This discovery was a pivotal moment, occurring shortly after the discovery of ferrocene (B1249389) in 1951, which spurred the synthesis of related π-bonded complexes of titanium. thieme-connect.dethieme-connect.de

A landmark development in the field was the independent discovery of titanium-based Ziegler-Natta catalysts, which led to significant commercial applications in polymer chemistry and the award of the Nobel Prize in Chemistry in 1963. wikipedia.org These catalysts, often generated from titanium(III) chloride and diethylaluminium chloride, are highly efficient in the polymerization of ethene. wikipedia.org In the late 1970s, the use of methylaluminoxane (B55162) as a cocatalyst with group 4 metallocene complexes further advanced alkene polymerization. thieme-connect.de

The 1960s saw the isolation of homoleptic σ-alkyl complexes of titanium(IV) with reasonable thermal stability. thieme-connect.de It was also discovered that trichloro(methyl)titanium(IV) could catalyze ethene polymerization without an alkylaluminum cocatalyst. thieme-connect.dethieme-connect.de The development of titanocene(III) complexes, particularly titanocene(III) chloride (Cp₂TiCl), has opened new avenues in organic synthesis, proving to be effective single-electron-transfer (SET) reagents. rsc.org

Delineation of Titanocene Trichloride (B1173362) within the Broader Scope of Metallocene Systems

Metallocenes are a class of organometallic compounds consisting of a transition metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) ligands. taylorandfrancis.com Titanocenes, a subset of metallocenes, feature titanium as the central metal atom. A key structural characteristic of many titanocene derivatives, including the catalytically important titanocene dichloride, is their "bent" geometry, with idealized C₂ᵥ symmetry where the Cp rings are not parallel. wikipedia.org

Titanocene trichloride, specifically monocyclopentadienyl titanium trichloride (CpTiCl₃), is a "half-sandwich" or "half-metallocene" compound, possessing only one cyclopentadienyl ring. This structural feature distinguishes it from bis(cyclopentadienyl)titanium complexes like titanocene dichloride (Cp₂TiCl₂). rsc.orgnih.gov The synthesis of CpTiCl₃ can be achieved by reacting titanium tetrachloride (TiCl₄) with a suitable cyclopentadienyl donor like trimethylsilylcyclopentadiene (CpSiMe₃), as the reaction with sodium cyclopentadienide (B1229720) tends to yield Cp₂TiCl₂. researchgate.net

In catalysis, particularly in styrene (B11656) polymerization, mono-Cp titanocene catalysts like CpTiCl₃ exhibit different activities and produce polymers with distinct properties compared to their bis-Cp counterparts. nih.gov For instance, mono-Cp* titanocene systems (where Cp* is pentamethylcyclopentadienyl) show improved activity in styrene polymerization. nih.gov The nature of the halide ligands also plays a crucial role; for example, a mono-Cp titanocene trifluoride complex was found to be more active than the trichloride analog in a specific temperature range. nih.gov

The reactivity of these complexes is also influenced by the other ligands attached to the titanium center. The acidity of titanium complexes can be modulated by replacing chloride ligands with alkoxy or N,N-dialkylamino groups. thieme-connect.de

Current Research Frontiers in Titanocene(III) Chemistry

Modern research in titanocene(III) chemistry is vibrant and expanding, with a significant focus on developing novel catalytic applications. Titanocene(III) complexes, often generated in situ from titanocene(IV) precursors and a reducing agent like manganese or zinc dust, are recognized for their role in radical chemistry. rsc.orgdiva-portal.org

A major area of investigation is the use of titanocene(III) chloride in promoting selective C-C bond-forming reactions through free-radical pathways. nih.gov This includes nucleophilic radical additions to imines, pinacol (B44631) coupling reactions, and the ring-opening of epoxides. nih.govmdpi.com The ability of titanocene(III) to generate radicals from epoxides in a regioselective manner via single electron transfer is a particularly powerful tool in organic synthesis, enabling the preparation of complex natural products. rsc.orgmdpi.com

Recent advancements have seen the integration of titanocene catalysis with other synthetic strategies, such as photoredox catalysis. rsc.org This synergistic approach has led to the development of new multicomponent reactions, for instance, a three-component aldehyde allylation. rsc.org Chiral titanocene complexes are also being employed as photoredox catalysts to achieve highly regioselective and enantioselective transformations, such as the ring-opening of enantiomerically pure epoxides. rsc.org

The design of novel titanocene structures is another active research frontier. For example, dinuclear titanocene catalysts have been synthesized and evaluated in ketone-nitrile coupling reactions, demonstrating a change in the reaction kinetics compared to mononuclear catalysts. diva-portal.org Furthermore, titanocene(III) complexes featuring specialized ligands, such as 2-phosphinoaryloxides, are being explored for their catalytic activity in reactions like the dehydrogenation of dimethylamine (B145610) borane (B79455). rsc.org These studies highlight the ongoing efforts to fine-tune the reactivity and selectivity of titanocene catalysts for a broader range of synthetic applications. diva-portal.org

Data Tables

Table 1: Properties of Selected Titanocene Compounds

| Compound Name | Formula | Molar Mass (g·mol⁻¹) | Appearance | Oxidation State of Ti |

|---|---|---|---|---|

| Titanocene Dichloride | (C₅H₅)₂TiCl₂ | 248.96 | Bright red solid | +4 |

| Titanocene(III) Chloride | [(C₅H₅)₂TiCl]₂ | 427.01 | Air-sensitive green solid | +3 |

Table 2: Comparison of Titanocene Catalysts in Styrene Polymerization

| Catalyst | Co-catalyst | Polymerization Temperature (°C) | Activity | Resulting Polymer Properties |

|---|---|---|---|---|

| CpTiCl₃ (1) | MAO | 10-70 | Less active than (2) | Lower syndiotacticity than PS from (2) |

| CpTiF₃ (2) | MAO | 10-70 | More active than (1) | Higher syndiotacticity than PS from (1) |

| CpTiCl₃ (3) | MAO | Not specified | Less active than (4) at Al:Ti = 300, more active at Al:Ti = 900 | Not specified |

| CpTiF₃ (4) | MAO | Not specified | More active than (3) at Al:Ti = 300, less active at Al:Ti = 900 | Not specified |

Cp = cyclopentadienyl; Cp = pentamethylcyclopentadienyl; MAO = methylaluminoxane; PS = polystyrene. Data derived from a 2023 study on syndiotactic polystyrene production. nih.gov*

Properties

InChI |

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENCLWKVWIIOQH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.Cl[Ti](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Organometallic Chemistry of Titanocene Iii Species

Electronic Structure and Coordination Environments of Low-Valent Titanocenes

Low-valent titanocenes, with titanium in the +3 oxidation state, are paramagnetic species with a d¹ electronic configuration. This single d-electron resides in a non-bonding orbital, rendering the complex reactive and capable of participating in single-electron transfer (SET) processes. The typical structure of a titanocene(III) species like titanocene(III) chloride features a titanium center coordinated by two cyclopentadienyl (B1206354) (Cp) ligands and one or more other ligands, in this case, a chloride. The Cp ligands are arranged in a bent sandwich configuration, creating a vacant coordination site that is crucial for substrate binding and subsequent reactivity. This open coordination site allows for the interaction with various substrates, facilitating electron transfer through an inner-sphere mechanism.

The coordination environment of titanocene(III) can be influenced by the solvent. For instance, in tetrahydrofuran (B95107) (THF), the reduction of titanocene (B72419) dichloride (Cp₂TiCl₂) yields a green solution indicative of the formation of the titanocene(III) species. researchgate.net In a more coordinating solvent like acetonitrile (B52724) (MeCN), a deep blue solution is formed, corresponding to the cationic complex [Cp₂Ti(NCMe)₂]⁺. researchgate.net The ability of the titanium center to accommodate different ligands in its coordination sphere is a key aspect of its chemistry.

The electronic properties of the titanocene framework can be tuned by modifying the cyclopentadienyl ligands. The introduction of electron-donating or electron-withdrawing substituents on the Cp rings alters the electron density at the titanium center, which in turn influences the redox potential and reactivity of the complex. researchgate.netresearchgate.net This tunability is a powerful tool for designing titanocene-based catalysts with specific desired properties.

Redox Behavior and Single-Electron Transfer (SET) Processes

The chemistry of titanocene(III) is dominated by its ability to act as a single-electron reducing agent. This reactivity is centered around the facile oxidation of Ti(III) to the more stable Ti(IV) state.

The redox potential of the Ti(III)/Ti(IV) couple is a critical parameter that governs the thermodynamic feasibility of SET reactions. Cyclic voltammetry is a primary technique used to characterize these redox couples. For titanocene complexes, the Ti(IV)/Ti(III) reduction is a key electrochemical event. For example, in ferrocene-containing titanocene complexes, the reduction of the titanocene moiety (Ti(IV)/Ti(III)) has been observed at potentials around -2.18 V. nih.gov The reversibility of this redox couple can be influenced by the ligand environment. mdpi.com In some cases, the Ti(III)/Ti(IV) oxidation is reversible, while in others it is irreversible, depending on the nature of the ligands attached to the titanium center. nih.gov

The color change associated with the oxidation of Ti(III) to Ti(IV) is a well-known visual indicator. For example, the blue solution of [Cp₂Ti(NCMe)₂]⁺ rapidly turns yellow upon exposure to air, signifying the oxidation of titanium. researchgate.netacs.org However, this color change belies a more complex series of reactions that produce various oxygen-containing Ti(IV) complexes. acs.org

The electrochemical potential of the titanocene(III/IV) couple can be systematically tuned by altering the electronic and steric properties of the ligands.

Ligand-Based Effects: The electronic nature of the substituents on the cyclopentadienyl rings has a profound impact on the redox potential. Electron-withdrawing groups, such as -CO₂Me or -CN, on the Cp ligands make the titanocene more difficult to oxidize, resulting in a less negative (or more positive) reduction potential for the Ti(IV) precursor. researchgate.net Conversely, electron-donating groups make the complex easier to oxidize. The nature of the ancillary ligands (X in Cp₂TiX) also plays a significant role. The redox potential has been shown to correlate with the pKa values of the corresponding acids (HX), indicating that more electron-withdrawing X groups lead to a less negative reduction potential. researchgate.net For instance, replacing chloride with carboxylate ligands containing electron-acceptor substituents shifts the reduction potential to less negative values. nih.gov

Steric Effects: Steric hindrance around the titanium center can also influence the redox potential and the stability of the resulting complexes. Bulky substituents on the Cp rings or the ancillary ligands can affect the accessibility of the metal center to substrates and influence the geometry of the coordination sphere, which in turn can modulate the electrochemical properties.

The following table summarizes the effect of different substituents on the reduction potential of titanocene dichloride derivatives.

| Substituent on Cp Ring | Ancillary Ligand (X) | Reduction Potential (V vs. Fc⁺/Fc) | Reference |

| H | Cl | -1.13 | researchgate.net |

| CO₂Me | Cl | -0.66 | researchgate.net |

| H | O₂C-C₆H₄-NO₂ | -0.57 | nih.gov |

| H | O₂C-C₆H₅ | -0.85 | nih.gov |

| H | O₂C-C₆H₄-OH | -0.90 | nih.gov |

Titanocene(III) complexes are potent single-electron transfer reagents that can initiate a variety of radical reactions. researchgate.net The general mechanism involves the transfer of a single electron from the d¹ Ti(III) center to a substrate, generating a radical anion and a Ti(IV) species. This SET process can occur through either an inner-sphere or outer-sphere mechanism.

In an inner-sphere mechanism , the substrate first coordinates to the vacant site on the titanium center before the electron transfer occurs. This is often the case for substrates with heteroatoms that can act as ligands, such as epoxides. researchgate.net This pre-coordination allows for highly regioselective reactions.

In an outer-sphere mechanism , the electron is transferred from the titanocene complex to the substrate without prior coordination. This is more common for substrates that are difficult to coordinate or when the coordination site on the titanium is sterically hindered.

The titanocene(III)/titanocene(IV) couple has been successfully utilized in catalysis, where the active Ti(III) species is regenerated in a catalytic cycle. nih.gov This allows for the use of substoichiometric amounts of the titanocene precursor, making the process more efficient and sustainable.

Solution-Phase Stability and Reactivity Profiles

The utility of titanocene(III) complexes in synthesis is often dictated by their stability and reactivity in solution. A key challenge is their susceptibility to hydrolysis.

Titanocene complexes, particularly the cationic Ti(IV) precursors and the resulting Ti(III) species, are generally unstable in aqueous environments. pharmacy180.com The high oxophilicity of titanium leads to the rapid hydrolysis of ligands, such as chloride, and eventually the cyclopentadienyl rings, forming insoluble titanium oxides. pharmacy180.com The hydrolysis of titanocene dichloride is pH-dependent, with the loss of chloride ligands being rapid under acidic conditions. researchgate.net

Significant research has been dedicated to improving the hydrolytic stability of titanocene complexes to broaden their applicability, especially in biological contexts. Several strategies have been developed to modulate this stability:

Modification of Ancillary Ligands: Replacing the hydrolytically labile chloride ligands with more robust, oxygen-containing ligands like carboxylates can significantly enhance stability. mdpi.com The strength of the Ti-O bond is greater than the Ti-Cl bond, which disfavors hydrolysis. mdpi.com

Modification of Cyclopentadienyl Ligands: Introducing bulky or functionalized substituents on the Cp rings can sterically protect the titanium center from attack by water molecules. For example, replacing one Cp ring with a pentamethylcyclopentadienyl (Cp*) ligand has been shown to increase hydrolytic stability. researchgate.net

Formulation Strategies: For practical applications, formulation of titanocene complexes in appropriate buffers or with stabilizing agents can help to mitigate hydrolysis.

The following table provides a qualitative comparison of the hydrolytic stability of titanocene complexes with different ligand sets.

| Complex Type | Ligands | Relative Hydrolytic Stability |

| Titanocene Dihalides | Cp, Cl | Low |

| Titanocene Dicarboxylates | Cp, O₂CR | Moderate to High |

| Mixed Cp/Cp* Complexes | Cp, Cp*, Cl | Increased |

Influence of Solvent Systems on Species Distribution and Reactivity

The chemical behavior of titanocene(III) species, such as titanocene(III) chloride derived from titanocene trichloride (B1173362), is profoundly influenced by the solvent system employed. In the solid state, titanocene(III) chloride exists as a dimer with chloride bridges. libretexts.orgwikipedia.org However, in solution, a critical equilibrium is established between this dimeric form and a more reactive monomeric species. libretexts.orgwikipedia.org The position of this equilibrium and the nature of the active species are dictated by the coordinating ability of the solvent.

Coordinating solvents, such as tetrahydrofuran (THF), can dissociate the dimer by coordinating to the titanium center, thereby favoring the formation of the monomeric [Cp₂Ti(solv)Cl]. wikipedia.orgscielo.org.mx This monomer is often the catalytically active species in single-electron transfer (SET) reactions. libretexts.org The use of a binary solvent system of THF and methanol (B129727) has been shown to be crucial for maximizing yields in certain reactions, leveraging both the proton-donating ability of methanol and the high nitrogen solubility in THF for electrocatalytic nitrogen reduction. mdpi.com In contrast, strongly coordinating solvents like acetonitrile (MeCN) can lead to the formation of species such as [Cp₂Ti(NCCH₃)₂]⁺, which may be less reactive in some contexts due to the difficulty of displacing the solvent ligands. scielo.org.mxmdpi.com

The choice of solvent can also affect reaction selectivity and the necessity of additives. For instance, in some reductive processes, a coordinating solvent like ethyl acetate (B1210297) (EtOAc) may obviate the need for activating additives that are required in less coordinating solvents like diethyl ether (Et₂O). researchgate.net This suggests that the solvent itself can play a role in activating the Ti(III) species towards the desired chemical transformation. researchgate.net

| Solvent System | Effect on Titanocene(III) Species | Impact on Reactivity | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Shifts dimer-monomer equilibrium towards the coordinating monomer, [Cp₂Ti(THF)Cl]. | Generally promotes the formation of the catalytially active species for SET reactions. | libretexts.orgwikipedia.org |

| Acetonitrile (MeCN) | Forms stable cationic complexes like [Cp₂Ti(NCCH₃)₂]⁺ due to strong coordination. | Can inhibit reactions where ligand displacement is necessary. | scielo.org.mxmdpi.com |

| Diethyl ether (Et₂O) | Less coordinating; may require additives to activate the Ti(III) species. | Reactivity can be lower without appropriate additives. | researchgate.net |

| Ethyl acetate (EtOAc) | Acts as a coordinating solvent that can activate Ti(III) species. | May render certain activating additives unnecessary. | researchgate.net |

| THF/Methanol (9:1) | Provides a balance of nitrogen solubility (THF) and a proton source (methanol). | Optimized for electrocatalytic nitrogen reduction to ammonia (B1221849). | mdpi.com |

Role of Additives in Stabilizing Titanocene(III) Catalysts

The stability and efficiency of titanocene(III) catalysts are often enhanced by the use of specific additives. In titanocene-catalyzed radical reactions, catalyst decomposition can be a significant issue, particularly with electron-deficient catalysts. acs.org The addition of chloride sources, such as collidine hydrochloride (Coll·HCl), has been shown to resolve this problem, allowing for a reduction in catalyst loading. researchgate.netacs.orgnih.gov

Mechanistic studies using cyclic voltammetry, kinetics, and computational analysis have revealed that these additives function by creating a resting state for the catalyst. researchgate.netacs.org For example, hydrochloride salts can engage in reversible hydrogen bonding with titanocene species to form a supramolecular complex. researchgate.netacs.org This interaction effectively diminishes the concentration of the active Cp₂TiCl reagent, which in turn suppresses undesired side reactions and increases the catalyst's lifetime. researchgate.net In the presence of excess collidine hydrochloride, the Ti(III) species is predominantly present as the complex [Cp₂TiCl₂]⁻, which prevents catalyst decomposition at higher conversions. researchgate.net

Additives can also play a role in the initial formation of the active Ti(III) species. Thiourea, for instance, can act as an additive that reversibly binds anions through hydrogen bonds, facilitating the formation of Cp₂TiCl from its precursor by abstracting a chloride ion. diva-portal.org Other additives, like catechol, can act as redox mediators in electrocatalytic systems, accelerating electron transfer to regenerate the active catalyst. mdpi.com

| Additive | Proposed Role | Observed Effect | Reference |

|---|---|---|---|

| Collidine Hydrochloride (Coll·HCl) | Forms a resting state, [Cp₂TiCl₂]⁻, via supramolecular interaction. | Stabilizes the catalyst, prevents decomposition, and allows for lower catalyst loading. | researchgate.netacs.orgnih.gov |

| Triethylamine Hydrochloride (Et₃N·HCl) | Forms supramolecular adducts that activate Ti(III) species. | Enhances reductive chemistry, particularly in less coordinating solvents. | researchgate.net |

| Thiourea | Aids in the formation of the active catalyst by abstracting a chloride anion. | Facilitates the generation of Cp₂TiCl from Cp₂TiCl₂. | diva-portal.org |

| Catechol | Acts as a redox mediator in electrocatalytic nitrogen reduction. | Enhances the production of ammonia by accelerating catalyst regeneration. | mdpi.com |

| Magnesium Salts | Enhances performance in electrocatalytic systems. | Leads to increased production of ammonia in nitrogen reduction. | mdpi.com |

Non-Covalent Interactions and Supramolecular Chemistry of Titanocenes

Non-covalent interactions play a crucial, albeit often subtle, role in the chemistry of titanocenes, influencing their structure, stability, and catalytic activity. An important example is the supramolecular interaction between titanocene species and hydrochloride salt additives. researchgate.netacs.org Computational and kinetic studies have proposed that this stabilization occurs through an unprecedented reversible hydrogen bonding interaction between hydrochloride cations and anionic titanocene complexes like [(C₅H₄R)₂TiCl₂]⁻. researchgate.netacs.org This interaction establishes a supramolecular equilibrium that protects the catalyst from degradation. core.ac.uk

Catalytic Applications in Advanced Organic Synthesis

Titanocene(III)-Mediated Radical Reactions

The core of titanocene (B72419) trichloride's reactivity lies in its ability to initiate radical processes. As a Ti(III) species, it readily donates a single electron to a suitable substrate, generating a radical intermediate and a Ti(IV) species. This initiation step is the gateway to a cascade of reactions, including bond cleavages and formations, that are often difficult to achieve through conventional two-electron pathways. The reactions are typically conducted under an inert atmosphere to prevent the oxidation of the Ti(III) species to Ti(IV). scielo.org.mx

Homolytic Cleavage of C-X Bonds (X = heteroatom)

A key feature of titanocene(III) chloride is its proficiency in cleaving carbon-heteroatom bonds homolytically. This process involves the transfer of an electron from the titanocene(III) center to the substrate, leading to the fragmentation of the C-X bond and the formation of a carbon-centered radical.

Titanocene(III) chloride is a potent reagent for the regioselective ring-opening of epoxides. mdpi.comnih.gov The reaction is initiated by a single-electron transfer from the titanocene(III) complex to the epoxide, resulting in the homolytic cleavage of a C-O bond and the formation of a β-titanoxy radical intermediate. researchgate.netorganicreactions.org The fate of this radical intermediate is dependent on the reaction conditions.

In the presence of a hydrogen atom donor, the radical is quenched to afford an alcohol. wikipedia.org This reductive opening of epoxides provides access to alcohols with anti-Markovnikov regioselectivity. mdpi.com For instance, the reaction of a simple monosubstituted epoxide with Cp2TiCl in the presence of a hydrogen atom donor like 1,4-cyclohexadiene (B1204751) yields the corresponding alcohol after hydrolysis. nih.gov Conversely, in the absence of a good hydrogen-atom donor, trisubstituted epoxides can isomerize to allylic alcohols. scielo.org.mxnih.gov The initial C-O bond homolysis generates a tertiary alkyl radical, which can then undergo a process described as a "mixed disproportionation" with another molecule of Cp2TiCl to yield an allylic alcohol. nih.gov

The deoxygenation of epoxides to form alkenes can also occur, particularly when an excess of the titanocene(III) reagent is used. rsc.org This process involves the trapping of the initial radical by a second equivalent of Cp2TiCl, leading to the formation of an alkene. scielo.org.mx The versatility of titanocene(III) chloride in epoxide ring-opening reactions has been applied in the synthesis of various natural products. rsc.org

Similar reactivity is observed with oxetanes, where titanocene(III) chloride can induce homolytic C-O bond cleavage, providing a pathway to functionalized alcohols and other derivatives. wordpress.comrsc.org

Table 1: Representative Epoxide Ring-Opening Reactions Mediated by Titanocene Trichloride (B1173362) This table is interactive and allows for sorting and filtering of data.

| Epoxide Substrate | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Monosubstituted Epoxide | Cp2TiCl, H-atom donor (e.g., 1,4-cyclohexadiene) | Anti-Markovnikov Alcohol | mdpi.comnih.gov |

| Trisubstituted Epoxide | Cp2TiCl (no H-atom donor) | Allylic Alcohols | scielo.org.mxnih.gov |

| General Epoxide | Excess Cp2TiCl | Alkene (Deoxygenation) | rsc.org |

| Carvone Derivative Epoxides | Cp2TiCl | exo-Methylene Allylic Alcohols | rsc.org |

| α-Pinene Oxide Derivatives | 2 equiv. Cp2TiCl | Compounds with Endocyclic Double Bond | rsc.org |

Titanocene(III) chloride is also effective in activating allylic and propargylic halides. researchgate.net The mechanism involves a single-electron transfer from the titanocene(III) species to the halide, leading to the homolytic cleavage of the carbon-halogen bond and the generation of an allyl or propargyl radical, respectively. nih.gov These radical intermediates are valuable synthons in organic synthesis.

This activation has been harnessed in Barbier-type reactions, where the generated allyl or propargyl radical adds to a carbonyl compound, such as an aldehyde or ketone, to form the corresponding alcohol. rsc.orgresearchgate.net These reactions can exhibit interesting regio- and chemoselectivities. For instance, the titanocene(III)-catalyzed Barbier-type reaction between farnesal (B56415) and farnesyl chloride yields 12-hydroxysqualene with good α-regioselectivity. rsc.org

While titanocene(III) chloride itself is not highly efficient at reducing carbonyls to alcohols, related titanocene complexes have shown significant catalytic activity in this transformation. lehigh.edu Research has shown that reacting titanocene dichloride with sodium borohydride (B1222165) produces titanocene borohydride, which is an effective catalyst for the reduction of carbonyl compounds to their corresponding alcohols. lehigh.edu

However, titanocene(III) chloride can selectively reduce certain carbonyl compounds. For example, it has been used for the selective reduction of α,β-epoxy ketones to the corresponding β-hydroxy ketones (aldol products). organic-chemistry.org This reaction proceeds under mild conditions and maintains the stereochemical integrity of chiral epoxides. organic-chemistry.org The mechanism involves the formation of a ketyl radical followed by protonation. organic-chemistry.org Furthermore, cyclic and benzylic ketones can be reduced to their respective alcohols using bis(cyclopentadienyl)titanium(III) chloride. wikipedia.org

Carbon-Carbon Bond Forming Reactions

The carbon-centered radicals generated through the titanocene(III)-mediated homolytic cleavage of C-X bonds are valuable intermediates for the construction of new carbon-carbon bonds. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular radical cyclizations initiated by titanocene(III) chloride are a powerful tool for the synthesis of cyclic compounds. nih.gov The radical generated from an epoxide or other suitable precursor can add to a tethered unsaturated moiety, such as an alkene, alkyne, or nitrile, to form a new ring. rsc.org

These cyclization reactions have been employed in the synthesis of a variety of natural products, including terpenes and lignans. rsc.orgnih.gov For example, the titanocene(III)-mediated cyclization of epoxypolyenes has been used to construct complex polycyclic terpenoid skeletons. nih.gov The regioselectivity of these cyclizations can often be controlled, with exo cyclizations generally being favored. For instance, stereoselective 6-exo-dig cyclization to a nitrile group has been utilized in the total synthesis of pyripyropene A. rsc.org

Small ring closures, such as 3-exo and 4-exo cyclizations, have been achieved through the intramolecular radical addition to aldehydes and ketones. nih.govresearchgate.net This methodology has been applied to the synthesis of natural products like (E)-endo-bergamoten-12-oic acids. nih.govresearchgate.net

Furthermore, titanocene(III)-mediated radical cyclizations have been instrumental in the synthesis of lactams. For example, the synthesis of carbacephams has been accomplished using this approach. nih.gov The radical generated from a suitable precursor can undergo an intramolecular addition to a tethered imine or related functional group to construct the β-lactam ring system.

Table 2: Examples of Titanocene(III)-Mediated Cyclization Reactions This table is interactive and allows for sorting and filtering of data.

| Starting Material | Radical Acceptor | Cyclization Type | Product Type | Reference |

|---|---|---|---|---|

| Epoxyalkyne | Alkyne | Intramolecular | Tetrahydrofuran (B95107) ring with external alkene | rsc.org |

| Epoxy Ester | Activated Alkene | Intramolecular | Quaternary Centers | rsc.org |

| Trisubstituted Epoxide | α,β-Unsaturated Ketone | Intramolecular | Single Stereoisomer Product | rsc.org |

| Epoxynitrile | Nitrile | Intramolecular | trans-Fused Decaline Unit | researchgate.net |

| Epoxyalkenes | Alkene | Intramolecular | Monocyclic Terpenes | mdpi.com |

Reductive Coupling Reactions (e.g., Pinacol (B44631) Coupling, Barbier-type)

Titanocene(III) complexes are highly effective in mediating reductive coupling reactions, which are fundamental carbon-carbon bond-forming processes.

Pinacol Coupling: This reaction involves the reductive coupling of two carbonyl compounds to form a 1,2-diol. Titanocene(III) chloride has been shown to catalyze the pinacol coupling of aromatic aldehydes and ketones with excellent D,L-meso stereoselectivities. rsc.org For instance, Cp₂TiCl, generated in situ from Cp₂TiCl₂ and manganese dust, promotes the pinacolization of aromatic ketones, yielding the corresponding 1,2-diols in high yields and with significant stereoselectivity. nih.gov The choice of ligands on the titanocene complex can influence not only the reactivity but also the stereoselectivity of the coupling. diva-portal.org A monomeric titanocene(III) derivative, Cp₂TiPh, has also been shown to effectively promote the pinacol coupling of both aromatic and aliphatic aldehydes, affording the diols with moderate to good threo-selectivity. acs.org Photoredox catalysis using titanocene dichloride in conjunction with a red-absorbing organic dye has achieved highly diastereoselective pinacol coupling of aromatic aldehydes, favoring the d,l (syn) diastereoisomer. nih.gov

Barbier-type Reactions: These reactions involve the coupling of a carbonyl compound with an allylic, benzylic, or propargylic halide. Titanocene(III) complexes catalyze selective Barbier-type allylations, benzylations, and propargylations of aldehydes and ketones under extremely mild conditions. rsc.orgrsc.org The process is chemoselective, as aldehydes and ketones react well, while esters remain unchanged. researchgate.net This catalytic approach avoids the formation of ketyl radicals, which can lead to side reactions like pinacol coupling. researchgate.net The proposed mechanism involves the generation of an allyl radical by the titanium(III) species, which then adds to a titanium-coordinated carbonyl group. wikipedia.orgscispace.com This methodology has been successfully applied in the synthesis of complex molecules, such as hydroxylated acyclic terpenes, through the α-regioselective reaction between an aldehyde and an allylic chloride. rsc.orgnih.gov

| Reaction Type | Substrates | Catalytic System | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Pinacol Coupling | Aromatic Aldehydes | Cp₂TiCl₂ / Organic Dye / Light | 1,2-Diol | High | d.r. > 20:1 (d,l favored) | nih.gov |

| Pinacol Coupling | Acetophenone | Cp₂TiCl₂ / Mn | 2,3-Diphenyl-2,3-butanediol | Good | High (dl/meso = 9/1) | nih.gov |

| Barbier-type | Aldehydes/Ketones + Allyl Bromide | Cp₂TiCl₂ (cat.) / Mn / Me₃SiCl | Homoallylic Alcohol | Good-Excellent | Chemoselective (vs. Esters) | researchgate.net |

| Barbier-type | Farnesal + Farnesyl Chloride | Cp₂TiCl (cat.) | 12-Hydroxysqualene | Good | α-Regioselective | rsc.org |

Cross-Coupling and Alkylation Reactions

Beyond reductive homocoupling, titanocene complexes catalyze a range of cross-coupling and alkylation reactions. The reduction of titanocene dichloride in the presence of conjugated dienes or diynes leads to the formation of η³-allyltitanium complexes, which are valuable intermediates in organic synthesis. wordpress.comwikipedia.org Titanocene can also catalyze C-C bond metathesis to produce asymmetric diynes. wordpress.com

A notable application is the titanium(III)-catalyzed reductive cross-coupling of enones with acrylonitriles, which proceeds via a redox Umpolung mechanism. wikipedia.org In some cases, the radical intermediate generated from the titanocene-mediated opening of an epoxide can be intercepted through nickel catalysis to facilitate enantioselective cross-coupling with halide electrophiles. wikipedia.org Titanocene dichloride, when used with alkylaluminum compounds, can catalyze the alkylation of α-olefins. chemicalbook.com The catalytically active Ti(III) species, Cp₂TiCl, can generate π-allyl–titanium complexes by reducing allylic radicals derived from alkenes; these nucleophilic species then add to a Ti(III)-activated carbonyl group to form new C-C bonds. mdpi.com

Applications in the Synthesis of Complex Organic Architectures

The unique reactivity and selectivity of titanocene trichloride have made it an indispensable reagent in the construction of complex molecular frameworks, particularly in the realm of natural product synthesis.

Strategic Application in Natural Product Synthesis

Titanocene(III)-mediated radical processes have proven highly effective in the total synthesis of diverse natural products. wordpress.com The ability of Cp₂TiCl to induce homolytic epoxide ring-opening to generate carbon-centered radicals is a cornerstone of its application. nih.govresearchgate.net These radical intermediates can participate in subsequent intramolecular cyclizations, forging complex polycyclic skeletons in a single step. wordpress.comresearchgate.net

This strategy has been employed in the synthesis of numerous terpenes, including mono-, bi-, and tricyclic natural products. researchgate.net For example, the synthesis of ceratopicanol, a sesquiterpene, utilized a regioselective epoxide opening followed by a 5-exo-dig radical cyclization to construct the molecule's core. wikipedia.org Similarly, the total syntheses of the meroterpenoids makassaric acid and fascioquinol B were achieved using a Cp₂TiCl-catalyzed regioselective Barbier-type reaction and a regio- and stereoselective bioinspired cyclization as key steps. nih.gov Other notable examples include the synthesis of maoecrystal Z, (−)-trichorabdal A, and (−)-longikaurin E, which all feature a titanocene(III)-catalyzed epoxide opening and subsequent lactonization. rsc.org The reagent has been instrumental in the synthesis of over 20 natural products, demonstrating its power and versatility. wikipedia.orgresearchgate.net

Chemoselectivity and Regioselectivity in Challenging Transformations

A significant advantage of titanocene(III)-catalyzed reactions is the high degree of chemo- and regioselectivity that can be achieved, often in substrates with multiple reactive sites.

Chemoselectivity: Titanocene-catalyzed Barbier-type reactions exhibit excellent chemoselectivity, readily coupling aldehydes and ketones while leaving more reducible functional groups like esters untouched. rsc.orgresearchgate.net This allows for selective transformations in multifunctional molecules without the need for extensive protecting group strategies.

Regioselectivity: The regioselectivity of titanocene-mediated reactions is particularly evident in the ring-opening of unsymmetrical epoxides. The SET from the titanocene complex promotes the homolytic cleavage of the C-O bond, typically at the more substituted carbon atom to generate the more stable radical intermediate. mdpi.com This predictable regioselectivity allows for the synthesis of alcohols with anti-Markovnikov regiochemistry. rsc.org In the synthesis of acyclic hydroxylated terpenes, Cp₂TiCl-catalyzed Barbier reactions proceed with notable α-regioselectivity. rsc.org Furthermore, in bioinspired cyclizations of epoxypolyprenes, the catalyst controls both the regio- and stereochemical outcome of the complex cascade, leading to the formation of specific polycyclic structures. nih.gov This control is governed by factors such as the catalyst's ligand environment and the specific reaction conditions. mdpi.com

Asymmetric Catalysis Utilizing Chiral Titanocene Complexes

The introduction of chiral ligands to the titanocene framework has opened the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. rsc.orgnih.gov Chirality in titanocene complexes can be introduced by using asymmetrically substituted or chiral cyclopentadienyl-type ligands, or by creating bridged ansa-titanocenes. nih.gov These chiral complexes have been successfully applied as catalysts in a variety of transformations, including enantioselective hydrogenations and Diels-Alder reactions. nih.govrsc.orgrsc.orgjlu.edu.cn The development of these chiral catalysts has been a crucial step in expanding the synthetic utility of titanocene chemistry. wordpress.com

Enantioselective Radical Transformations

Chiral titanocene complexes are particularly effective in controlling the stereochemistry of radical reactions. A prominent example is the enantioselective reductive opening of meso-epoxides. nih.gov In these reactions, a chiral titanocene catalyst differentiates between the two enantiotopic C-O bonds of the meso-epoxide, leading to the formation of a chiral, non-racemic alcohol. mdpi.com

Gansäuer and coworkers developed catalytic systems using chiral titanocene complexes in combination with a stoichiometric reductant (e.g., manganese dust) and a proton source (e.g., collidine hydrochloride). nih.gov This system facilitates the enantioselective synthesis of chiral alcohols from meso-epoxides. nih.gov More recently, a photoredox catalytic system was designed incorporating a chiral titanocene complex, which circumvents the need for metallic reductants. mdpi.comresearchgate.net In this system, the chiral catalyst not only mediates the single-electron transfer but also provides the chiral environment necessary for stereochemical induction. researchgate.net The absolute configuration of the chiral titanocene catalyst can even determine the regioselectivity of the epoxide opening, allowing access to different constitutional isomers from the same starting material simply by switching the catalyst's enantiomer. mdpi.comresearchgate.net

| Substrate | Chiral Catalyst Type | Catalytic System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| meso-Epoxide | ansa-Titanocene | cat. Ti(III), Mn, Collidine·HCl | Chiral Alcohol | High | nih.gov |

| Epoxide | Kagan's Complex | Photoredox Catalysis | Chiral Monoprotected Diol | High | researchgate.net |

| Epoxide | Chiral (C₅H₄R)₂TiX₂ | Photoredox Catalysis | Enantiopure Tetrahydroquinolines or Indolines | High (Regiodivergent) | mdpi.com |

Ligand Design for Stereocontrol

The stereochemical outcome of reactions catalyzed by titanocene complexes is profoundly influenced by the design of the ligands coordinated to the titanium center. While the parent titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, is achiral, strategic modifications to the cyclopentadienyl (B1206354) (Cp) rings are the primary method for inducing chirality and achieving stereocontrol in catalytic transformations. The development of chiral titanocene catalysts has been a significant focus of research, enabling a range of enantioselective and diastereoselective reactions. nih.gov

The introduction of chirality into the titanocene framework is typically achieved in two main ways: by using asymmetrically substituted Cp-type ligands, which leads to planar chirality, or by covalently linking the two Cp rings to form what are known as ansa-titanocenes. nih.gov These bridged systems create a more rigid and well-defined chiral pocket around the metal center, which is often crucial for high levels of stereoselectivity.

One of the most successful applications of this strategy is in asymmetric hydrogenation. For instance, the development of chiral ansa-titanocene catalysts, such as the (EBTHI)TiH₂-based systems developed by Buchwald, has enabled the highly enantioselective hydrogenation of unfunctionalized alkenes and imines. nih.gov The rigid, bridged ligand structure locks the catalyst into a specific conformation, allowing for effective facial discrimination of the prochiral substrate. The active catalytic species in these hydrogenations are typically Ti(III) hydride complexes, which are generated in situ from the corresponding titanocene dichloride or difluoride precursors by reduction with reagents like butyllithium (B86547) (BuLi) followed by treatment with phenylsilane (B129415) (PhSiH₃) or by direct reaction with hydrogen gas. nih.govmdpi.com

Chiral titanocene complexes have also been employed as catalysts in other stereoselective transformations. A stable, chiral diaquo titanocene complex has proven to be an effective catalyst for asymmetric Diels-Alder reactions, affording products with good enantioselectivity. rsc.orgrsc.org This indicates that catalysis proceeds through metal activation of the dienophile rather than simple proton activation.

More recent advancements have shown that ligand design can also achieve regiodivergent stereocontrol. A notable example involves a chiral titanocene complex known as Kagan's complex, which functions as a regiodivergent photoredox catalyst. acs.org In the ring-opening of epoxides, the selection of one enantiomer of the catalyst over the other directs the reaction to produce either 1,3-diols or 1,4-diols from a common starting material with high selectivity. acs.org This catalyst-controlled regioselectivity represents a sophisticated level of stereocontrol, providing access to different constitutional isomers based solely on the chirality of the ligand.

The table below summarizes selected research findings on the use of specifically designed titanocene ligands to achieve stereocontrol in various catalytic reactions.

| Catalyst/Ligand System | Reaction Type | Substrate Example | Stereochemical Outcome |

| Chiral (EBTHI)Ti-based catalyst | Asymmetric Hydrogenation | Cyclic Imines | High enantiomeric excess (ee) |

| Chiral diaquo titanocene complex | Diels-Alder Reaction | N-acryloyloxazolidinone and cyclopentadiene (B3395910) | Good enantioselectivity |

| Kagan's complex (chiral ansa-titanocene) | Regiodivergent Epoxide Opening | Styrene (B11656) Oxide derivative | Catalyst-controlled formation of 1,3- or 1,4-diols |

| (R)-H₈-BINOL-Ti(OiPr)₄ | oxa-Hetero-Diels-Alder | Danishefsky's diene and various aldehydes | Up to 99% ee umich.edu |

This interactive table summarizes key data on ligand-controlled stereoselectivity in titanocene catalysis. The specific enantiomeric excess or diastereomeric ratios can vary based on the exact substrate and reaction conditions.

These examples underscore the principle that the ligand architecture is paramount in dictating the stereochemical course of titanocene-catalyzed reactions. By carefully tailoring the steric and electronic properties of the cyclopentadienyl ligands, researchers can create highly effective catalysts for advanced asymmetric synthesis.

Applications in Polymerization Catalysis

Syndiospecific Polymerization of Olefins, with Emphasis on Styrene (B11656)

One of the most notable applications of titanocene (B72419) trichloride-based catalysts is in the syndiospecific polymerization of styrene, leading to the production of syndiotactic polystyrene (sPS). nih.gov This material exhibits a high melting point (around 270 °C), excellent chemical resistance, and a fast crystallization rate, making it a valuable engineering thermoplastic. cmu.edu The stereochemical control exerted by these catalysts, directing the phenyl groups to alternate sides of the polymer chain, is the key to these desirable properties.

Half-sandwich titanocene trichlorides, often represented as Cp'TiCl₃ (where Cp' is a cyclopentadienyl-type ligand), are highly effective catalyst precursors for the syndiospecific polymerization of styrene. cmu.edu These compounds, when activated, demonstrate superior performance compared to their bis(cyclopentadienyl) counterparts, which tend to show low activity and produce atactic polystyrene. nih.gov The mono-cyclopentadienyl ligand framework is crucial for achieving high syndiospecificity. Various modifications to the cyclopentadienyl (B1206354) (Cp) ring, such as the introduction of substituents or the use of fused ring systems like indenyl (Ind) and fluorenyl (Flu), have been extensively studied to enhance catalytic activity and polymer properties. mdpi.com For instance, titanocene precursors with tetrahydrobenz[e]indenyl ligands have shown high activities in styrene polymerization. cmu.edu

The general structure of these catalytic systems involves a titanium center bonded to a single cyclopentadienyl-based ligand and three chloride ligands. This arrangement provides the necessary geometry and electronic environment at the active site to control the stereospecific insertion of the styrene monomer.

The activation of half-sandwich titanocene trichloride (B1173362) precursors is essential to generate the catalytically active species. Methylaluminoxane (B55162) (MAO) is the most common and effective co-catalyst for this purpose. nih.govcmu.edu MAO is believed to play multiple roles in the activation process, including the alkylation of the titanium center (replacing one or more chloride ligands with a methyl group) and the abstraction of a ligand to form a cationic, coordinatively unsaturated active species, often represented as [Cp'TiR]⁺. This cationic species is the active site for monomer coordination and insertion. The Al/Ti molar ratio is a critical parameter, with ratios often in the range of 1000 to 4000 being employed to achieve high catalytic activity. cmu.edumdpi.com

Boron-based activators, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with an alkylating agent like triisobutylaluminum (B85569) (TIBA), represent an alternative to MAO. nih.govnih.gov These systems can also generate the cationic active species. For example, the reaction of Cp*TiMe₃ with B(C₆F₅)₃ forms a methyl-bridged complex that can initiate the syndiospecific polymerization of styrene. nih.gov The choice of co-catalyst system can significantly influence the catalyst's performance and the properties of the resulting polymer.

The design of the cyclopentadienyl-type ligand in half-sandwich titanocene trichlorides has a profound impact on both the catalytic activity and the resulting polymer's microstructure. The electronic and steric properties of the ligand directly influence the nature of the active site.

Electronic Effects: Electron-donating groups on the cyclopentadienyl ring generally increase the electron density at the titanium center, which can affect the rates of monomer insertion and chain transfer. Conversely, electron-withdrawing groups, such as those in fluorinated half-sandwich complexes, can also lead to highly active catalysts. nih.gov The electronic environment of the ancillary ligands (the non-cyclopentadienyl ligands) also plays a role. For instance, fluorinated phenoxy ligands have been shown to enhance catalytic activity and produce sPS with higher molecular weight due to the stabilization of the Ti(III) active centers. nih.gov

Steric Effects: The steric bulk of the ligand is a critical factor in controlling the stereospecificity of the polymerization. A more sterically demanding ligand can create a chiral environment around the active site, which dictates the orientation of the incoming styrene monomer and leads to a highly syndiotactic polymer. For example, catalysts with bulky substituents on the Cp ring or those with fused ring structures like indenyl or fluorenyl ligands often exhibit enhanced stereocontrol. cmu.edu The steric hindrance can also influence the catalyst's stability and activity.

The interplay of these electronic and steric factors allows for the fine-tuning of the catalyst to achieve desired polymer properties, such as molecular weight and degree of syndiotacticity.

Table 1: Effect of Ligand Structure on Styrene Polymerization with Half-Titanocene Catalysts

| Catalyst Precursor | Co-catalyst | Activity (kg sPS / (mol Ti·h)) | Syndiotacticity (%) | Reference |

|---|---|---|---|---|

| [2-Me-thBenz[e]Ind]TiCl₃ | MAO | High | High | cmu.edu |

| [2,3-Me₂-thBenz[e]Ind]TiCl₃ | MAO | High | High | cmu.edu |

| [2-Me-3-Ph-thBenz[e]Ind]TiCl₃ | MAO | Very High | >99 | cmu.edu |

| CpTiCl₂(OPh-F₅) | MAO/TIBA | Up to 28.1 x 10³ | >99 | nih.gov |

Active Site Nature in Heterogeneous Polymerization Catalysts

When titanocene complexes are supported on solid materials like magnesium chloride (MgCl₂), they can form heterogeneous catalysts. The nature of the active sites in these supported systems can be complex and may differ significantly from their homogeneous counterparts.

In the context of MgCl₂-supported titanocene catalysts, it has been observed that dual types of active sites can be generated, depending on the activator used. ippi.ac.ir

Ziegler-Natta-type Active Sites: These are typically neutral Ti(III) species in a pseudo-octahedral geometry. ippi.ac.ir They are known for their excellent stereo- and regioselectivity in α-olefin polymerization but often exhibit poor copolymerization capabilities. nih.gov When titanocene precursors are supported on MgCl₂ and activated with co-catalysts like triethylaluminum (B1256330) (TEA), they can form these Ziegler-Natta-type sites. ippi.ac.ir These sites tend to produce poorly isotactic polypropylene (B1209903) and less branched polyethylene. ippi.ac.ir

Metallocene-type Active Sites: These are characterized by cationic M(IV) active species in a pseudo-tetrahedral geometry. ippi.ac.ir Metallocene catalysts are single-site catalysts, which leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation. nih.gov When MgCl₂-supported titanocene catalysts are activated with MAO, they can generate these metallocene-type active sites. ippi.ac.ir These sites produce atactic polypropylene and show much higher efficiency for incorporating co-monomers like 1-hexene (B165129). ippi.ac.ir

The ability of a single supported titanocene precursor to generate either type of active site depending on the activation method highlights the versatility and complexity of these catalytic systems.

The structure of the titanocene ligand plays a crucial role in determining the nature of the active sites formed on a support like MgCl₂. The reducibility of the titanocene precursor by the alkylaluminum activator is closely linked to the emergence of dual active site characteristics. ippi.ac.ir

For instance, the activity of MgCl₂-supported titanocene catalysts activated with TEA was found to be related to the amount of Ti(III) species formed, which are precursors to the Ziegler-Natta-type active sites. ippi.ac.ir Precursors that are more easily reduced by TEA are more likely to generate these types of sites. The interaction between the titanocene complex and the MgCl₂ support is also influenced by the ligand structure. The number of cyclopentadienyl-type ligands affects how the precursor adsorbs onto the support surface, which in turn can influence the subsequent activation and the nature of the resulting active sites. ippi.ac.ir The molecular structure of the precursor significantly affects its interaction with the MgCl₂ support, thereby influencing the formation and performance of the catalytic active centers. ippi.ac.ir

Table 2: Comparison of Active Site Characteristics

| Characteristic | Ziegler-Natta-Type Active Site | Metallocene-Type Active Site |

|---|---|---|

| Titanium Oxidation State | Ti(III) | Ti(IV) |

| Geometry | Pseudo-octahedral | Pseudo-tetrahedral |

| Nature of Species | Neutral | Cationic |

| Catalyst Type | Multi-site | Single-site |

| Typical Activator (on MgCl₂ support) | Triethylaluminum (TEA) | Methylaluminoxane (MAO) |

| Polypropylene Microstructure | Poorly isotactic | Atactic |

| Co-monomer Incorporation | Poor | High |

Other Olefin Polymerization Applications

Beyond the polymerization of simple alpha-olefins, titanocene trichloride (CpTiCl₃) and its derivatives, typically activated by a cocatalyst such as methylaluminoxane (MAO), have demonstrated significant catalytic activity in the polymerization of other classes of olefins, including conjugated dienes and styrenes. These applications have garnered interest due to the ability of titanocene-based catalysts to impart high levels of stereocontrol, leading to polymers with specific and desirable properties.

Polymerization of Conjugated Dienes

The CpTiCl₃/MAO catalytic system has been effectively employed in the stereospecific polymerization of conjugated dienes. Research has shown that this system is capable of producing highly stereoregular polymers from monomers like 1,3-butadiene (B125203) and isoprene (B109036). Specifically, the polymerization of butadiene and isoprene with CpTiCl₃/MAO yields polymers with a high content of 1,4-cis microstructure. acs.org This particular stereochemistry is crucial for producing synthetic rubbers with properties that closely resemble those of natural rubber.

The mechanism of polymerization is understood to proceed via a σ-allyl intermediate, where the growing polymer chain is attached to the titanium center. The coordination of the incoming diene monomer and its subsequent insertion into the titanium-carbon bond are key steps that determine the stereochemistry of the resulting polymer. acs.org

In the case of (Z)-1,3-pentadiene, the CpTiCl₃/MAO system exhibits a remarkable ability to control the polymer microstructure based on the reaction temperature. At lower temperatures, the polymerization proceeds with high 1,2-syndiotactic selectivity. acs.org Conversely, at higher temperatures, the selectivity shifts to favor the formation of 1,4-cis polymers. acs.org This temperature-dependent selectivity is attributed to the influence of backbiting coordination of the growing polydienyl chain, which dictates the stereochemical outcome of the monomer insertion. acs.org

| Monomer | Catalyst System | Predominant Microstructure | Reference |

| 1,3-Butadiene | CpTiCl₃/MAO | 1,4-cis | acs.org |

| Isoprene | CpTiCl₃/MAO | 1,4-cis | acs.org |

| (Z)-1,3-Pentadiene | CpTiCl₃/MAO | 1,2-syndiotactic (low temp.) | acs.org |

| (Z)-1,3-Pentadiene | CpTiCl₃/MAO | 1,4-cis (high temp.) | acs.org |

Syndiotactic Polymerization of Styrene

One of the most significant applications of this compound and its derivatives is in the syndiospecific polymerization of styrene. The discovery that half-titanocene complexes, such as CpTiCl₃, when activated with MAO, could efficiently polymerize styrene to produce highly syndiotactic polystyrene (sPS) was a major breakthrough in polymer science. nih.govacs.org

Syndiotactic polystyrene is a crystalline engineering thermoplastic with a high melting point (around 270°C), excellent chemical resistance, and good dimensional stability, which distinguish it from the more common atactic polystyrene. nih.govchula.ac.th The catalytic activity and stereoselectivity of the this compound system are influenced by several factors, including the substituents on the cyclopentadienyl ring and the polymerization conditions. For instance, the pentamethylcyclopentadienyl analogue, (C₅Me₅)TiCl₃, often exhibits higher catalytic activity than the parent CpTiCl₃. chula.ac.th

The mechanism of syndiospecific polymerization is believed to involve a cationic Ti(III) active species. mdpi.com The stereocontrol arises from the specific coordination of the styrene monomer to the titanium center, which directs the phenyl groups to alternate on opposite sides of the polymer backbone.

| Catalyst System | Monomer | Resulting Polymer | Key Properties | References |

| CpTiCl₃/MAO | Styrene | Syndiotactic Polystyrene (sPS) | High melting point (~270°C), crystalline | nih.govacs.orgchula.ac.th |

| (C₅Me₅)TiCl₃/MAO | Styrene | Syndiotactic Polystyrene (sPS) | Higher activity than CpTiCl₃ | chula.ac.th |

| Indenyltitanium trichloride/MAO | Styrene | Syndiotactic Polystyrene (sPS) | Higher activity and syndioselectivity than CpTiCl₃ | nih.gov |

While this compound itself is a key precursor, modifications to the cyclopentadienyl ligand or the chloride ligands have been explored to fine-tune the catalyst's performance. For example, indenyl-based this compound has been shown to exhibit even higher activity and syndioselectivity in styrene polymerization compared to the standard cyclopentadienyl system. nih.gov Furthermore, the use of polymer-supported titanocene catalysts has been investigated to overcome issues associated with homogeneous systems, such as reactor fouling, and to control polymer morphology. chula.ac.th

Electrocatalytic Processes Utilizing Titanocene Complexes

Electrocatalytic Nitrogen Reduction Reactions

There is a notable absence of published research specifically investigating the use of titanocene (B72419) trichloride (B1173362) as a catalyst for the electrocatalytic reduction of nitrogen.

Mechanism of Nitrogen Fixation Catalyzed by Titanocene Complexes

Detailed mechanistic studies on nitrogen fixation catalyzed specifically by titanocene trichloride have not been reported. The prevailing research on titanocene-catalyzed nitrogen fixation focuses on derivatives of titanocene dichloride. For these systems, mechanistic proposals often involve the reduction of the Ti(IV) center to a more reactive Ti(III) or Ti(II) species, which can then bind and reduce dinitrogen.

Optimization of Electrochemical Systems for Enhanced Activity

As there are no established studies on the electrocatalytic reduction of nitrogen using this compound, there is no available data on the optimization of such electrochemical systems. Research in this area for other titanocene complexes typically involves the systematic variation of parameters such as solvent, electrolyte, electrode material, and the use of redox mediators to improve the efficiency and yield of ammonia (B1221849) production.

Other Electrocatalytic Transformations

While this compound is a known precursor in organometallic synthesis and can be reduced to lower valent titanium species, there is a lack of specific research articles detailing its application in other electrocatalytic transformations beyond nitrogen reduction.

Theoretical and Computational Chemistry Studies of Titanocene Iii Complexes

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been widely employed to study titanocene(III) complexes. DFT has proven to be a reliable tool for investigating these systems, offering a good balance between computational cost and accuracy. nih.govsci-hub.se

Computational studies have been instrumental in mapping out the intricate details of reaction pathways involving titanocene(III) species. For instance, DFT calculations have been used to investigate the mechanism of titanocene-mediated radical reactions, such as 3-exo cyclizations. nih.gov These studies have revealed important kinetic and thermodynamic features of cyclopropane (B1198618) formation, demonstrating that the cyclization is thermodynamically favorable. nih.gov The high propensity of titanocene (B72419) to insert into X-H bonds, leading to the formation of hydride species, has also been explored through computational models. researchgate.net

In the context of titanocene-catalyzed reactions, computational methods help to delineate the role of the active Ti(III) species. For example, in the reductive opening of epoxides, titanocene(III) chloride acts as a single-electron transfer agent to generate a radical intermediate. nih.gov DFT studies can model the transition states of these elementary steps, providing a deeper understanding of the reaction kinetics and selectivity.

The unique carbene-like electronic and orbital structure of titanocene, which is responsible for its high reactivity, has been a subject of theoretical investigation. researchgate.net Computational models can rationalize the ephemeral nature of titanocene and its tendency to undergo self-insertion reactions in the absence of other substrates. researchgate.net

DFT calculations have been successfully applied to determine key thermodynamic and kinetic parameters for reactions involving titanocene(III) complexes. A gradient-corrected DFT method (BP86) with a triple-zeta quality basis set has been shown to be a highly reliable tool for studying these reactions. nih.gov

One area of focus has been the calculation of bond dissociation energies (BDEs). Surprisingly, computational results have shown that β-titanoxy radicals, which are key intermediates in certain reactions, have essentially the same thermodynamic stabilization as the corresponding alkyl radicals. nih.gov This was determined by comparing the calculated BDEs. nih.gov

Modeling of Electronic Structures and Spectroscopic Properties

Computational modeling is a powerful tool for understanding the electronic structure and interpreting the spectroscopic properties of titanocene(III) complexes. Gas-phase photoelectron spectroscopy combined with DFT has been used to investigate the interactions between the d orbitals of titanium and the p orbitals of dithiolate ligands in bent titanocene complexes. nih.gov These studies have revealed a "dithiolate-folding-effect," which involves an interaction between metal and sulfur orbitals in complexes with arene- and enedithiolates. nih.gov

The electronic structure of titanocene complexes is highly dependent on the nature of the ligands. For example, ab initio studies on titanocene pnictinidene complexes (Cp2Ti(PMe3)PnAr, where Pn = P, As) have shown that they are best described as singlet biradicaloids in their ground state. chemrxiv.orgrsc.org

Theoretical calculations can also aid in the interpretation of spectroscopic data, such as Electron Spin Resonance (ESR) spectra of paramagnetic titanocene(III) complexes. rsc.orgrsc.org By modeling the g-tensors and hyperfine coupling constants, it is possible to gain insights into the electronic environment of the titanium center and the nature of the metal-ligand bonding.

Computational Insights into Ligand Effects on Reactivity and Stability

The reactivity and stability of titanocene(III) complexes can be finely tuned by modifying the ligands attached to the titanium center. Computational studies have provided valuable insights into these ligand effects.

The introduction of substituents on the cyclopentadienyl (B1206354) (Cp) rings can significantly alter the electrochemical properties of titanocene(III) complexes. For example, the addition of electron-withdrawing substituents like CO2Me or CN can decrease the anodic peak potentials by as much as 0.47 V compared to Cp2TiCl. researchgate.net The stability of titanocene(III) catalysts can also be influenced by additives. Computational studies, in conjunction with cyclic voltammetry and kinetic studies, have proposed a supramolecular interaction between [(C5H4R)2TiCl2]− and hydrochloride salts through reversible hydrogen bonding as a mechanism for the stabilizing effect of chloride additives. researchgate.net

The nature of the other ligands (X in Cp2TiX) also plays a crucial role. DFT calculations have been used to study the structures and stability of titanocene borane (B79455) σ-complexes, Cp2Ti(η2-HBcat')L, where L can be various small molecules. acs.org These calculations show that the interaction between the electron-deficient boron center and the ligand L is a key factor in determining the structural features and stability of these complexes. acs.org

The electronic properties and, consequently, the reactivity can be modulated by changing the ligands. For instance, the replacement of chloride ligands with oxygen-containing ligands, such as carboxylates, is expected to increase the hydrolytic stability of titanocene derivatives due to the formation of a stronger Ti-O bond compared to the Ti-Cl bond. mdpi.com This has implications for the design of more stable and effective titanocene-based therapeutic agents. nih.govresearchgate.net

Prediction of Stereoselectivity in Catalytic Reactions

Computational chemistry is increasingly being used as a predictive tool in the development of new chiral catalysts and for understanding the origins of stereoselectivity in asymmetric catalysis. nd.edumdpi.com For titanocene-catalyzed reactions, computational methods can be employed to model the transition states of the stereodetermining steps.

In titanocene-mediated cyclization reactions, it has been established that the stereoselectivity is governed by the stability of the intermediates, leading to the preferential formation of trans-disubstituted products. nih.gov The observed product ratios are in good to excellent agreement with the results from DFT calculations. nih.gov

For enantioselective hydrogenations catalyzed by chiral titanocenes, computational modeling can help to elucidate the mechanism and the factors that control the enantioselectivity. mdpi.com By calculating the energies of the diastereomeric transition states leading to the different enantiomers of the product, it is possible to predict which enantiomer will be formed in excess. These predictions can guide the rational design of new, more selective catalysts. The development of automated workflows and machine learning methods is further enhancing the ability to efficiently predict stereoselectivity in asymmetric catalysis. nd.edu

Structure Reactivity Relationships and Ligand Design in Titanocene Chemistry

Systematic Studies of Cyclopentadienyl (B1206354) Ligand Modifications

The cyclopentadienyl ligand is a cornerstone of titanocene (B72419) chemistry, and its modification provides a powerful tool for modulating the properties of the resulting complexes.

The introduction of substituents onto the cyclopentadienyl rings directly influences the electron density at the titanium center, which in turn affects the complex's redox potential and reactivity. researchgate.net Electron-donating groups (EDGs), such as alkyl groups, increase the electron density at the metal center. This generally makes the titanocene complex easier to oxidize and shifts its reduction potential to more negative values. researchgate.net Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the titanium, making it more electrophilic and shifting the reduction potential to more positive values. researchgate.net

A linear correlation has been observed between the half-wave reduction potentials of titanocene dichloride derivatives and the sum of the Hammett parameters (σp) of the substituents on the cyclopentadienyl rings. researchgate.net This relationship provides a predictable way to tune the redox properties of these catalysts. For instance, increasing the number of methyl groups on the Cp rings leads to a more negative reduction potential, enhancing the reducing strength of the resulting low-valent titanocene species. researchgate.net

| Substituent on Cp Ring | Electronic Effect | Impact on Reduction Potential (E½) |

|---|---|---|

| -H (unsubstituted) | Neutral | Baseline |

| -CH₃ (methyl) | Electron-donating | More negative |

| -C(CH₃)₃ (tert-butyl) | Electron-donating | More negative |

| -Si(CH₃)₃ (trimethylsilyl) | Weakly electron-donating | Slightly more negative |

| -CO₂CH₃ (methyl ester) | Electron-withdrawing | More positive |

The steric environment around the titanium center, dictated by the size and arrangement of the cyclopentadienyl ligands, plays a crucial role in controlling reactivity and selectivity. researchgate.netresearchgate.netnih.gov The introduction of bulky substituents on the Cp rings can hinder the approach of substrates to the metal center, thereby influencing the outcome of a reaction. researchgate.net For example, in polymerization catalysis, the steric bulk of the ligands can affect the rate of monomer insertion and the stereochemistry of the resulting polymer. researchgate.net

Bridged cyclopentadienyl ligands, which create a more rigid ansa-metallocene structure, have a profound impact on the geometry and reactivity of the titanocene complex. researchgate.net The bridge constrains the movement of the Cp rings, fixing the angle between their planes (the bite angle). researchgate.net This geometric constraint can lead to significant changes in the electronic structure and, consequently, the catalytic behavior of the complex. researchgate.net For instance, the rigid structure of ansa-titanocenes can enhance their catalytic activity and selectivity in certain polymerization reactions compared to their unbridged counterparts. researchgate.net The steric hindrance between rotating bulky ligands like pentamethylcyclopentadienyl (Cp*) can also decrease the angle between the cyclopentadienyl ring planes, which in turn affects the frontier molecular orbital energies. researchgate.net

Ancillary Ligand Variations and Their Chemical Consequences

In complexes like (CpR)TiCl₃, the ancillary ligands (in this case, the three chloride ions) also significantly influence the compound's properties.

The nature of the ancillary ligands has a direct impact on the hydrolytic stability of titanocene complexes. anu.edu.aumdpi.com Titanocene dichloride itself is known for its hydrolytic instability, readily undergoing hydrolysis in aqueous environments. mdpi.comnih.gov Replacing the chloride ligands with more hydrolytically stable groups can enhance the compound's persistence in solution. For example, titanocene derivatives with carboxylate ligands have shown greater resistance to hydrolysis compared to titanocene dichloride. mdpi.com

Furthermore, modifications to the cyclopentadienyl ligands can indirectly affect hydrolytic stability. The introduction of bulky groups, such as in pentamethylcyclopentadienyl (Cp*) derivatives, can sterically shield the titanium center, thereby improving the hydrolytic stability of the Ti-halogen bonds. nih.gov Studies have shown that even the presence of methyl groups on just one of the cyclopentadienyl rings can significantly increase stability against hydrolysis. nih.gov

The ancillary ligands play a critical role in determining the redox potential of the titanocene complex. researchgate.netrsc.org The strength of the Ti-X bond (where X is the ancillary ligand) influences the ease of reduction of the Ti(IV) center. diva-portal.org Ligands derived from strong acids, which form weaker Ti-X bonds, can facilitate the generation of the catalytically active Ti(III) species. diva-portal.org A correlation has been found between the pKa values of the corresponding acids (HX) of the ancillary ligands and the half-wave reduction potentials of the titanocene complexes. researchgate.net

In catalytic applications, the ability of an ancillary ligand to dissociate and create a vacant coordination site is often crucial for substrate binding and subsequent reaction. diva-portal.org Therefore, the choice of ancillary ligand can directly impact catalytic efficiency. For certain reactions, titanocene complexes with more labile ligands, such as iodide, have shown superior performance compared to their chloride counterparts. diva-portal.org

Design Principles for Tunable Titanocene Catalysts

The systematic studies of ligand modifications have led to the development of key design principles for creating titanocene catalysts with tailored properties. researchgate.netnih.govrsc.org The primary goal is to achieve a balance between electronic and steric effects to optimize catalyst performance for a specific transformation.

Key design principles include:

Tuning Redox Potential: The reduction potential of the catalyst can be precisely adjusted by selecting appropriate substituents on the cyclopentadienyl rings and by varying the ancillary ligands. researchgate.netdiva-portal.org This allows for the catalyst to be matched to the specific electronic requirements of the substrate and the desired reaction pathway.

Controlling Steric Access: The steric bulk of the cyclopentadienyl ligands can be modified to control substrate access to the metal center, thereby influencing selectivity. researchgate.net The use of bridged ligands offers a way to enforce a specific geometry and enhance catalytic performance. researchgate.net

Enhancing Stability: For reactions in aqueous or protic media, the hydrolytic stability of the catalyst can be improved by introducing bulky substituents on the Cp rings or by replacing labile ancillary ligands with more robust alternatives. anu.edu.aunih.gov

Modulating Lewis Acidity: The electronic nature of the ligands influences the Lewis acidity of the titanium center, which can be a critical factor in reactions involving the activation of Lewis basic substrates.

By applying these principles, it is possible to design and synthesize titanocene catalysts with optimized activity, selectivity, and stability for a wide range of chemical transformations. researchgate.netrsc.org

Integration of Titanocene Complexes with Advanced Material Systems for Chemical Applications

Development of Supported Titanocene (B72419) Catalysts

Homogeneous titanocene catalysts, while highly active, suffer from practical drawbacks such as reactor fouling and the difficulty of catalyst separation from the product. Supporting these catalysts on solid materials (heterogenization) addresses these issues, leading to more robust and industrially viable catalytic systems.

Heterogenization Strategies (e.g., on Magnesium Dichloride, silica-based materials)

The immobilization of titanocene catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. The choice of support material is crucial as it can significantly influence the catalyst's performance.

Magnesium Dichloride (MgCl₂): Magnesium dichloride is a well-established support for Ziegler-Natta catalysts and has been effectively employed for the heterogenization of titanocene catalysts. The process often involves the reaction of a titanocene precursor, such as a titanocene dihalide, with MgCl₂. The interaction between the titanocene complex and the support is critical and can be influenced by the ligand structure of the titanocene precursor. This method aims to create stable, high-performance catalysts for olefin polymerization.

Silica-Based Materials: Silica (B1680970) (SiO₂) and mesoporous silica nanoparticles (MSN) are widely used as supports due to their high surface area, tunable pore size, and thermal stability. nih.govresearchgate.net Functionalization of silica surfaces is a common approach to anchor titanocene complexes. This can be achieved through:

Grafting: This involves the direct reaction of titanocene complexes with the silanol (B1196071) groups (Si-OH) on the silica surface. For instance, dehydroxylated SBA-15 mesoporous silica can be treated with titanocene complex solutions at elevated temperatures. nih.gov However, the low number of hydroxyl groups on a pre-treated surface can limit the amount of titanium incorporated. nih.gov